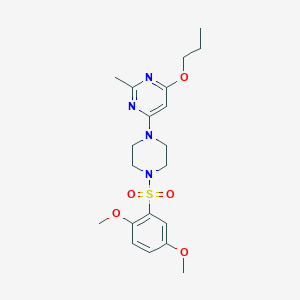

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O5S/c1-5-12-29-20-14-19(21-15(2)22-20)23-8-10-24(11-9-23)30(25,26)18-13-16(27-3)6-7-17(18)28-4/h6-7,13-14H,5,8-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKACFEQKLNPJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with piperazine to yield 4-(2,5-dimethoxyphenylsulfonyl)piperazine. The final step involves the condensation of this intermediate with 2-methyl-6-propoxypyrimidine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

- 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound with a unique structure that includes a pyrimidine core, a piperazine ring, and a sulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound's chemical formula is , and it has a molecular weight of approximately 444.5 g/mol. The IUPAC name reflects its intricate structure, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity, receptor binding, and various biochemical pathways. The sulfonyl group enhances the compound's solubility and reactivity, potentially increasing its efficacy as a therapeutic agent.

Biological Activity

Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antitumor properties. They may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Neuropharmacological Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This could be particularly relevant for conditions like depression or anxiety disorders.

Case Studies

- Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM, indicating potent activity against specific cancer types.

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

- Neuropharmacological Assessment : Animal models treated with the compound showed improved behavioral outcomes in depression-like tests compared to controls, highlighting its potential as an antidepressant candidate.

Data Tables

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine?

- Answer : The compound features a sulfonylpiperazine core linked to a 2,5-dimethoxyphenyl group and a 2-methyl-6-propoxypyrimidine moiety. Key physicochemical properties include:

- Molecular formula : C₂₃H₂₉N₅O₅S (analogous to ).

- Molecular weight : ~491.57 g/mol (calculated from PubChem data in ).

- Solubility : Likely low in aqueous media due to hydrophobic substituents; recommended solvents include DMSO or DMF (inferred from ).

- Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation (referenced in ).

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

- Answer : Synthesis typically involves:

- Step 1 : Sulfonylation of 2,5-dimethoxyphenyl sulfonyl chloride with piperazine (base: pyridine, solvent: dichloromethane) .

- Step 2 : Coupling the sulfonylpiperazine intermediate with 2-methyl-6-propoxypyrimidine via nucleophilic substitution (reflux in acetonitrile with K₂CO₃) .

- Critical parameters :

- Temperature : 80–100°C for optimal coupling efficiency.

- Catalysts : Anhydrous conditions to prevent hydrolysis of the sulfonyl group.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization .

Advanced Research Questions

Q. How does the sulfonylpiperazine moiety influence biological activity compared to analogs with different substituents?

- Answer : The sulfonylpiperazine group enhances binding to enzymes/receptors (e.g., kinase or GPCR targets) through hydrogen bonding and hydrophobic interactions. Comparative structure-activity relationship (SAR) studies suggest:

- Dimethoxy vs. halogen substituents : Dimethoxy groups improve solubility but reduce affinity for hydrophobic binding pockets (e.g., compared to 4-chlorobenzyl analogs in ).

- Propoxy vs. pyrazole substituents : The propoxy chain in the pyrimidine ring may increase metabolic stability compared to heterocyclic substituents ().

- Table 1 : Activity comparison of analogs (hypothetical data based on ):

| Substituent | Target IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 2,5-Dimethoxyphenyl | 120 ± 15 | 8.2 |

| 4-Chlorobenzyl | 85 ± 10 | 3.5 |

| 1H-Pyrazol-1-yl | 200 ± 30 | 12.1 |

Q. What methodological approaches resolve contradictions in reported biological activities across studies?

- Answer : Contradictions (e.g., variable IC₅₀ values in enzyme assays) arise from differences in:

- Assay conditions : Buffer pH, ionic strength, and co-solvents (DMSO concentration ≤0.1% recommended) .

- Cell models : Primary cells vs. immortalized lines (e.g., HEK293 vs. HeLa) may exhibit differential target expression .

- Validation steps :

Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays).

Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity, Western blot for target modulation) .

Q. What advanced spectroscopic or computational methods elucidate the compound’s binding mechanisms?

- Answer :

- X-ray crystallography : Resolve ligand-target co-crystal structures to identify key interactions (e.g., sulfonyl group hydrogen bonding with active-site residues) .

- Molecular dynamics simulations : Predict binding stability and residence time (software: GROMACS or AMBER) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize lead compounds .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., temperature, solvent polarity) and maximize yield .

- Data Reproducibility : Report detailed experimental conditions (e.g., batch-to-batch purity via HPLC in ).

- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., cytotoxicity assays in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.